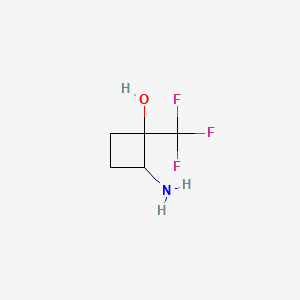

2-Amino-1-(trifluoromethyl)cyclobutan-1-ol

Description

The design of novel bioactive molecules is a cornerstone of medicinal chemistry. Success in this field often hinges on the ability to create compounds with high potency, selectivity, and favorable pharmacokinetic properties. The strategic incorporation of specific structural motifs, such as cyclobutane (B1203170) rings and trifluoromethyl groups, has emerged as a powerful approach to achieving these goals. The compound 2-Amino-1-(trifluoromethyl)cyclobutan-1-ol embodies the convergence of these strategies, making it a molecule of considerable research interest.

Structure

3D Structure

Properties

Molecular Formula |

C5H8F3NO |

|---|---|

Molecular Weight |

155.12 g/mol |

IUPAC Name |

2-amino-1-(trifluoromethyl)cyclobutan-1-ol |

InChI |

InChI=1S/C5H8F3NO/c6-5(7,8)4(10)2-1-3(4)9/h3,10H,1-2,9H2 |

InChI Key |

LDHGETDLVALRDH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1N)(C(F)(F)F)O |

Origin of Product |

United States |

Mechanistic Investigations and Reaction Pathways Involving the 2 Amino 1 Trifluoromethyl Cyclobutan 1 Ol Scaffold

Elucidation of Reaction Mechanisms in Cyclobutane (B1203170) Ring-Forming Reactions

The synthesis of the cyclobutane core, particularly those bearing amino and trifluoromethyl substituents, proceeds through various mechanistic pathways. A prominent method for creating the aminocyclobutanol structure is the Yang cyclization, a photochemical intramolecular hydrogen abstraction reaction. nih.gov This process is initiated by the photolysis of substrates like N-acylated α-amino ketones, leading to the formation of the cyclobutanol (B46151) product. The mechanism is understood as a sophisticated three-step sequence:

Diastereoselective γ-hydrogen abstraction: The excited ketone abstracts a hydrogen atom from the γ-position.

Conformational equilibration of the resulting 1,4-tetramethylene biradicals: The stability and conformation of these biradical intermediates, often controlled by factors like hydrogen bonding, are crucial for the reaction's stereochemical outcome. nih.gov

Diastereoselective biradical combination: The final ring closure occurs through the combination of the biradical, competing with potential cleavage reactions (Norrish Type I and II). nih.gov

Another significant pathway to cyclobutane rings involves cycloaddition reactions. A [2+2] cycloaddition, for instance, can be catalyzed by visible light, leveraging triplet energy transfer to combine α,β-dehydroamino acids with styrene-type olefins, providing direct access to cyclobutane α-amino acid derivatives. acs.org This method avoids the formation of charged intermediates, proceeding instead through the excitation of a photocatalyst which then transfers its energy to a substrate, enabling the [2+2] cycloaddition. acs.org

Furthermore, 1,3-dipolar cycloadditions offer another route. In one studied mechanism, the reaction of dimethyl diazomalonate with ethenesulfonyl fluoride (B91410) initially forms a Δ1-pyrazoline. uni-muenchen.deresearchgate.net This intermediate can either tautomerize to a more stable Δ2-pyrazoline or, at higher temperatures, extrude nitrogen gas to generate a cyclopropane (B1198618) and an alkylidene malonate. The subsequent dimerization of the alkylidene malonate under basic conditions yields the highly substituted cyclobutane ring. uni-muenchen.de

Table 1: Overview of Cyclobutane Ring-Forming Reaction Mechanisms

| Reaction Type | Key Intermediates | Driving Force / Catalyst | Mechanistic Features | Reference |

|---|---|---|---|---|

| Yang Cyclization | 1,4-Triplet Biradicals | UV Light (Photochemical) | Intramolecular γ-hydrogen abstraction followed by biradical combination. | nih.gov |

| [2+2] Cycloaddition | Excited Triplet State Substrate | Visible Light / Photocatalyst (Energy Transfer) | Direct formation of the cyclobutane ring from two olefinic components. | acs.org |

| 1,3-Dipolar Cycloaddition & Dimerization | Pyrazoline, Alkylidene Malonate | Thermal / Basic Conditions | Initial cycloaddition, N2 extrusion, and subsequent dimerization of a reactive intermediate. | uni-muenchen.de |

| Thermal Fluorination | N/A (Concerted or Stepwise) | Thermal (e.g., with SF4) | Conversion of a cyclobutane carboxylic acid to a trifluoromethyl cyclobutane. | acs.orgnih.gov |

Analysis of Radical Intermediates in Cyclobutane Synthesis Pathways

Radical intermediates are central to many synthetic routes leading to substituted cyclobutanes. In the photochemical Yang cyclization, the formation of 1,4-triplet biradicals and their subsequent behavior dictate the reaction's outcome. nih.gov These 1,4-tetramethylene biradicals exist in an equilibrium of conformations, and their eventual combination leads to the cyclobutane ring. nih.gov Similarly, many photochemical [2+2] cycloadditions are understood to proceed via 1,4-diradical intermediates. baranlab.org

Modern synthetic methods increasingly employ photoredox catalysis to generate radical intermediates under mild conditions. For instance, α-amino radical intermediates can be generated from the single-electron oxidation of α-amino carboxylates, which then undergo rapid decarboxylation. nih.gov These α-amino radicals can then add to suitable acceptors. nih.gov A related strategy involves a radical conjugate addition to a dehydroalanine (B155165) derivative, which generates an α-amino radical that is subsequently trapped. nih.gov

The generation of the trifluoromethyl radical (•CF3) itself is a key step in many related syntheses. This can be achieved through photoredox catalysis, where a photocatalyst facilitates the decarboxylation of trifluoroacetic anhydride (B1165640) to produce the •CF3 radical. nih.gov The generation of specific radicals like the 1-(trifluoromethyl)cyclopropyl (TFCp) radical has also been demonstrated under mild photochemical conditions, highlighting the viability of generating complex fluorinated radical species for synthetic applications. nih.gov These radical-based methods are powerful because they often tolerate a wide range of functional groups and can be used to forge challenging carbon-carbon bonds. beilstein-journals.org

Examination of Photoinduced Electron Transfer (PET) Mechanisms in Cycloadditions

Photoinduced electron transfer (PET) is a fundamental process where an excited-state photosensitizer initiates an electron transfer, creating a radical cation and a radical anion. wikipedia.org This charge separation generates highly reactive species that can engage in subsequent chemical transformations, including cycloadditions. In the context of forming substituted cyclobutanes, a PET mechanism can be initiated by a photocatalyst that, upon absorbing light, becomes a potent oxidant or reductant. youtube.com

For example, in a three-component reaction to form β-trifluoromethyl β-amino ketones, mechanistic studies support a photoinduced radical/polar crossover mechanism. nih.gov This process begins with the photocatalytic generation of radicals that add to a styrene. The resulting radical intermediate is then oxidized via a second PET step to a cation, which is trapped to form the final product.

While a specific PET-driven cycloaddition for 2-amino-1-(trifluoromethyl)cyclobutan-1-ol is not explicitly detailed in the provided literature, the principles are well-established. chemrxiv.orgyoutube.com A hypothetical PET pathway for a [2+2] cycloaddition would involve the following steps:

Excitation of a photocatalyst (PC) by visible light to its excited state (PC*).

Single Electron Transfer (SET) from an alkene (Donor) to the excited PC* (if the PC is an oxidant) or from PC* to the alkene (if the PC is a reductant), generating a radical ion of the alkene.

The alkene radical ion undergoes a radical addition to a second alkene molecule, forming a 1,4-radical ion intermediate.

Ring closure of the intermediate to form a cyclobutane radical ion.

A final electron transfer step to or from the photocatalyst regenerates the ground-state PC and yields the neutral cyclobutane product.

This PET mechanism is distinct from energy transfer (EnT) catalysis, where the excited photocatalyst directly transfers its energy to a substrate to promote it to a reactive triplet state without a net electron transfer. acs.org

Exploration of Ring Expansion and Fragmentation Dynamics of Cyclobutane Systems

The inherent ring strain of the cyclobutane framework (approximately 26 kcal/mol) makes it a versatile precursor for ring expansion and fragmentation reactions, providing access to larger or more complex molecular architectures. baranlab.org These transformations are often driven by the release of this strain energy.

One common pathway is the Lewis acid-catalyzed ring-expanding cycloisomerization. For instance, intramolecular addition onto an acylsilane can generate a cyclopropyl (B3062369) carbinyl cation, which subsequently undergoes ring expansion to a more stable cyclobutyl cation, ultimately leading to a fused bicyclic system. nih.gov Rhodium-catalyzed ring expansion of cyclobutenones to cyclopentenones has also been demonstrated, proceeding through the cleavage of a C-C bond within the four-membered ring. rsc.org

The fragmentation of cyclobutane rings can also be a synthetically useful process. The photolysis of certain cyclobutene (B1205218) derivatives can lead to ring-opening via a nonconcerted pathway involving biradical intermediates. researchgate.net While specific studies on the ring expansion or fragmentation of the this compound scaffold are not prominent, the principles derived from related systems are applicable. The presence of the trifluoromethyl and amino alcohol groups would significantly influence the regioselectivity and feasibility of such rearrangements by affecting the stability of any cationic or radical intermediates that form upon C-C bond cleavage. For example, the electron-withdrawing trifluoromethyl group would destabilize an adjacent carbocation, potentially disfavoring certain expansion pathways.

Influence of the Trifluoromethyl Group on Intramolecular Cyclization and Reactivity Profiles

The trifluoromethyl (CF3) group exerts a profound influence on the reactivity and properties of the cyclobutane scaffold due to its unique combination of steric bulk and powerful electron-withdrawing nature. mdpi.commdpi.com This is clearly demonstrated by its effect on the acidity of neighboring functional groups.

Experimental measurements show that replacing a tert-butyl group with a CF3-cyclobutyl group dramatically increases the acidity of carboxylic acids and amine hydrochlorides. acs.orgnih.gov For example, the pKa of tert-butyl amine hydrochloride is 10.69, whereas the pKa for 1-(trifluoromethyl)cyclobutanamine hydrochloride is 5.29. acs.orgnih.gov This nearly 100,000-fold increase in acidity is a direct consequence of the strong inductive electron-withdrawing effect of the CF3 group, which stabilizes the conjugate base.

Table 2: Effect of CF3-Cyclobutyl Group on Acidity (pKa)

| Compound Type | tert-Butyl Analogue (pKa) | CF3-Cyclobutyl Analogue (pKa) | Reference |

|---|---|---|---|

| Carboxylic Acid | 4.79 (Pivalic acid) | 2.92 | acs.orgnih.gov |

| Amine Hydrochloride | 10.69 (tert-Butyl amine HCl) | 5.29 | acs.orgnih.gov |

This strong electron-withdrawing effect directly impacts reaction mechanisms. In intramolecular cyclizations, the CF3 group can influence the stability of charged or radical intermediates, thereby affecting reaction rates and stereochemical outcomes. For example, in reactions involving carbocation intermediates, the CF3 group would be destabilizing, making such pathways less favorable. Conversely, it can activate molecules toward nucleophilic attack. In the synthesis of related compounds, the electronic deactivation caused by a tert-CF3 carbinol group can make subsequent reactions, such as the elimination of a triflate leaving group, more challenging. acs.org The high metabolic stability conferred by the C-F bond also makes the CF3-cyclobutane motif a desirable feature in medicinal chemistry. mdpi.com

Future Directions and Emerging Research Avenues in the Chemistry of 2 Amino 1 Trifluoromethyl Cyclobutan 1 Ol

The unique structural and electronic properties of 2-Amino-1-(trifluoromethyl)cyclobutan-1-ol, stemming from the combination of a strained cyclobutane (B1203170) ring, a stereodefined amino alcohol functionality, and an electron-withdrawing trifluoromethyl group, position it as a compound of significant interest for future chemical research. The exploration of this molecule and its derivatives is poised to benefit from and contribute to several emerging areas of chemical science. The following sections outline key future directions and research avenues that are expected to shape the landscape of fluorinated cyclobutane chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.